

NP3-562: An In-Depth Analysis of Oral Bioavailability and Pharmacokinetics

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Compound of Interest

Compound Name: NP3-562

Cat. No.: B12376434

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetic profile of **NP3-562**, a potent and orally active inhibitor of the NLRP3 inflammasome. This document synthesizes available data to inform researchers, scientists, and drug development professionals on the preclinical characteristics of this compound.

Executive Summary

NP3-562 is a novel, tricyclic compound that has demonstrated significant potential as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Preclinical studies have highlighted its potent, orally bioavailable nature. This guide summarizes the available quantitative data, details the experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and experimental workflows. While specific pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life are not publicly available, this document compiles the existing in vitro and in vivo data to provide a thorough understanding of **NP3-562**'s profile.

In Vitro Potency

NP3-562 has demonstrated potent inhibition of IL-1 β release in various cell-based assays, indicating its direct activity on the NLRP3 inflammasome pathway.

Cell Type/System	Stimulus	IC50
THP-1 cells	Nigericin	90 nM
Human whole blood	LPS/ATP	214 nM
Mouse whole blood	LPS/ATP	248 nM

In Vivo Efficacy and Exposure

Oral administration of **NP3-562** in mouse models has shown robust, dose-dependent inhibition of IL-1 β , confirming its in vivo activity.

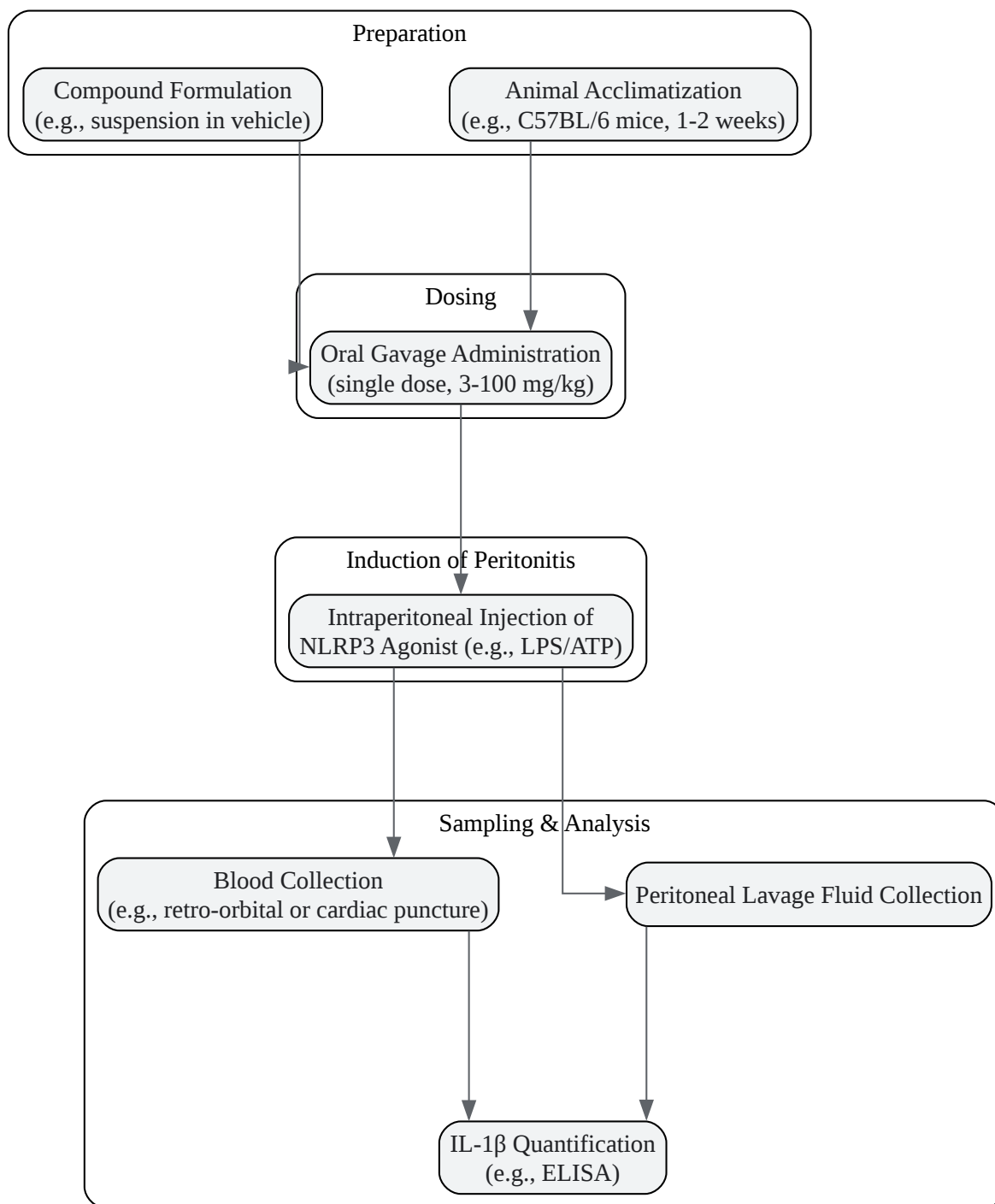
Animal Model	Dose (Oral)	Effect	Blood Concentration	Brain Exposure	Brain-to-Plasma Ratio (Kp)
Female C57BL/6 Mice	30 mg/kg	Full inhibition of IL-1 β release in an acute peritonitis model.	Not Reported	Not Reported	Not Reported
Female C57BL/6 Mice	50 mg/kg	90% IL-1 β inhibition.	1.68 \pm 0.53 μ M	0.398 μ M	0.2

Note: Comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for **NP3-562** are not currently available in the public domain.

Experimental Protocols

In Vivo Oral Administration and Efficacy Model (Mouse)

The following protocol is a composite based on available information for evaluating the in vivo efficacy of orally administered NLRP3 inhibitors.



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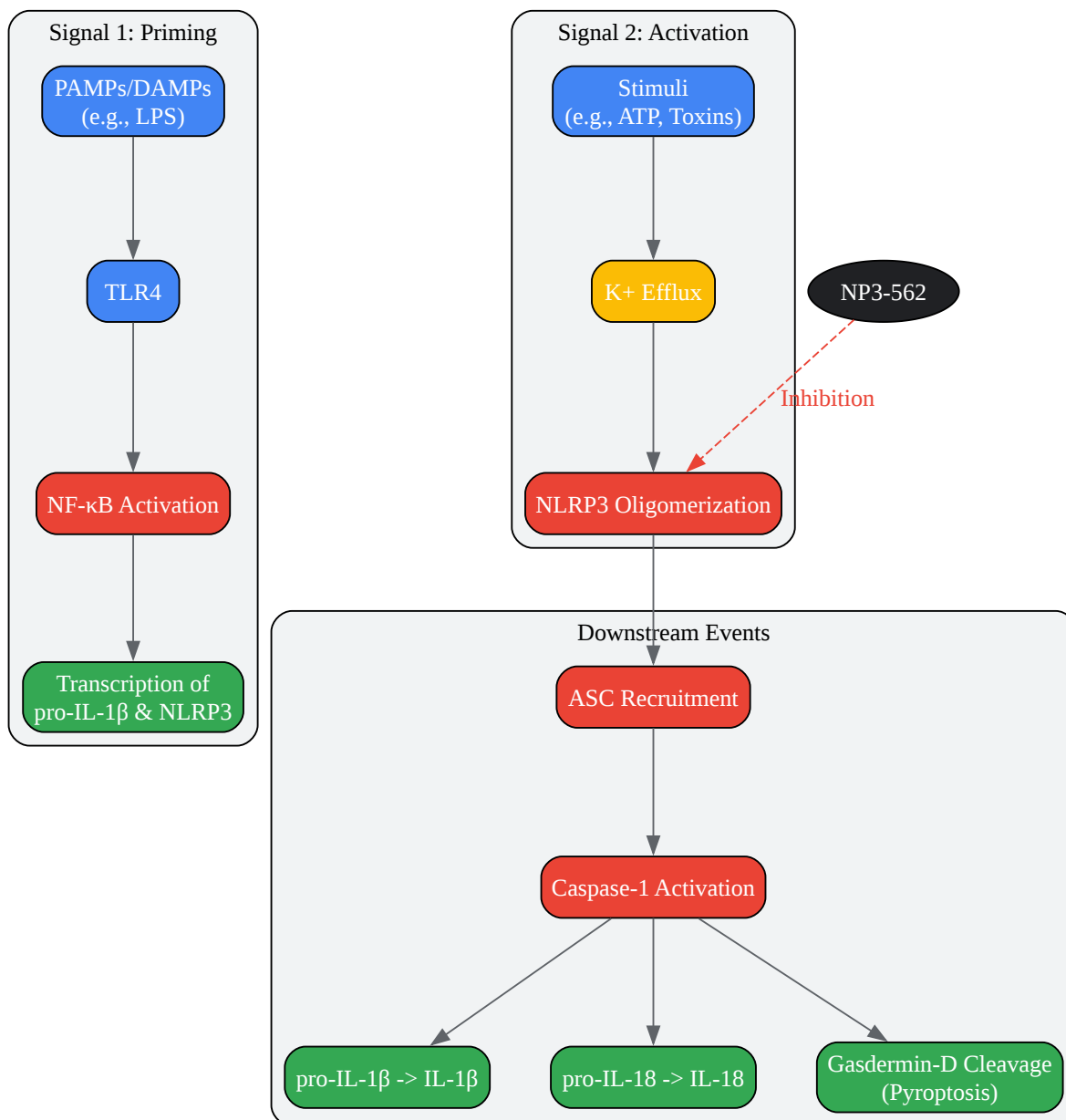
In Vivo Efficacy Evaluation Workflow

Protocol Details:

- **Compound Preparation:** **NP3-562** is formulated in a suitable vehicle for oral administration by gavage.
- **Animal Acclimatization:** Female C57BL/6 mice are acclimatized for a minimum of one week before the experiment.
- **Dosing:** A single oral dose of **NP3-562** is administered to the mice at varying concentrations (e.g., 3, 10, 30, 50, 100 mg/kg).
- **Induction of Inflammation:** At a specified time post-dose, an NLRP3 inflammasome agonist (e.g., lipopolysaccharide (LPS) followed by adenosine triphosphate (ATP)) is administered intraperitoneally to induce acute peritonitis.
- **Sample Collection:** At a predetermined endpoint, blood and peritoneal lavage fluid are collected.
- **Analysis:** The concentration of IL-1 β in the collected samples is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of inhibition.

Mechanism of Action: NLRP3 Inflammasome Inhibition

NP3-562 exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.



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